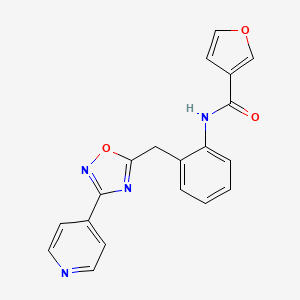

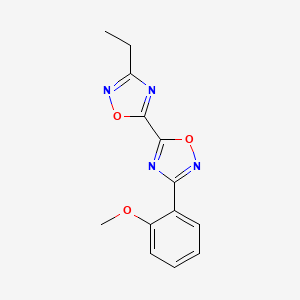

![molecular formula C14H15Cl2NO6S B2504794 2-({2-[2,4-Dichloro-5-(2-ethoxy-2-oxoethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid CAS No. 339014-99-2](/img/structure/B2504794.png)

2-({2-[2,4-Dichloro-5-(2-ethoxy-2-oxoethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[2,4-Dichloro-5-(2-ethoxy-2-oxoethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid is a useful research compound. Its molecular formula is C14H15Cl2NO6S and its molecular weight is 396.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemiluminescence and Spectrophotometric Analysis

Research has explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, focusing on their base-induced chemiluminescence properties. These compounds, stable enough to be handled at room temperature, show potential for application in light-emitting reactions when decomposed in suitable solvents, presenting a novel approach for chemiluminescence-based assays and sensing technologies (Watanabe et al., 2010).

Hydrolytic Transformations and Microwave-assisted Synthesis

Hydrolytic transformations under microwave irradiation in an alkaline medium have been utilized for the synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, demonstrating the chemical versatility of related compounds. This method offers a rapid and efficient pathway for synthesizing compounds with potential pharmacological applications, showcasing the adaptability of sulfanyl acetic acid derivatives in synthesizing biologically active molecules (Rudyakova et al., 2006).

Environmental Applications: Herbicide Detection

The spectrophotometric determination of the 2,4-D herbicide, using a diazotization method in a flow injection assembly, indicates the applicability of similar chemical frameworks in environmental monitoring. This research underscores the potential of utilizing sulfanyl acetic acid derivatives for developing assays aimed at detecting and quantifying environmental pollutants (Shah et al., 2006).

Advanced Oxidation Processes for Environmental Remediation

The study on the mineralization of sulfanilic acid using electro-Fenton and photoelectro-Fenton processes highlights the potential of derivatives in advanced oxidation processes. Such applications are crucial for water treatment technologies, aiming at the degradation of persistent organic pollutants in wastewater (El-Ghenymy et al., 2012).

Synthesis of Highly Functionalized Molecules

The synthesis and characterization of novel compounds through the manipulation of sulfanyl acetic acid derivatives underscore their utility in creating complex molecules. These synthesized compounds, with detailed structural elucidation, contribute to the broadening of chemical libraries for various applications, including the development of new materials, catalysts, or potential drug candidates (Indumathi et al., 2007).

properties

IUPAC Name |

2-[2-[2,4-dichloro-5-(2-ethoxy-2-oxoethoxy)anilino]-2-oxoethyl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2NO6S/c1-2-22-14(21)5-23-11-4-10(8(15)3-9(11)16)17-12(18)6-24-7-13(19)20/h3-4H,2,5-7H2,1H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABZKJPTTJZNSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)CSCC(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2504712.png)

![4-[(3-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2504714.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2504716.png)

![ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2504720.png)

![methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2504722.png)

![N-(2,4-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2504724.png)

![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2504726.png)

![5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504729.png)

![4-isopropoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2504734.png)